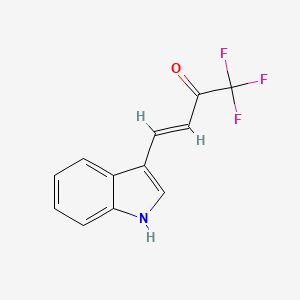
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves strategic fluorination techniques and the construction of indole derivatives. For instance, Durie et al. (2014) demonstrated a stepwise preparation of a fluorinated cyclohexane, avoiding complex intermediates, highlighting the nuanced approaches required in fluorine chemistry (Durie et al., 2014). Umemoto et al. (2010) discussed the utility of phenylsulfur trifluorides as fluorinating agents, suggesting methodologies potentially applicable to the synthesis of "trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one" (Umemoto et al., 2010).
Molecular Structure Analysis
The molecular structure of fluorinated compounds and indole derivatives has been extensively studied. Techniques such as X-ray diffraction and NMR spectroscopy are crucial for determining the arrangement of atoms. For example, the study by Schaick et al. (1974) on difluoro-ethenes provides a model for understanding the geometric parameters that might be relevant for analyzing the structure of "this compound" (Schaick et al., 1974).
Chemical Reactions and Properties
The reactivity of fluorinated compounds and indole derivatives encompasses a broad range of chemical behaviors, from nucleophilic substitutions to electrophilic additions. The work by Singh et al. (1999) on the trifluoromethylation of enones hints at the types of reactions that might be relevant for the compound , showcasing the versatility and reactivity of fluorinated entities (Singh et al., 1999).
Physical Properties Analysis
Fluorinated compounds exhibit unique physical properties, such as high thermal stability and distinctive solubility characteristics, due to the presence of fluorine atoms. Yin et al. (2005) discussed the synthesis and properties of fluorinated polyimides, offering insights into the influence of fluorine on material properties (Yin et al., 2005).
科学的研究の応用
DNA-Binding and Molecular Structure Analysis
Research has shown that compounds similar to trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one demonstrate potential in DNA-binding. A study reported the synthesis and characterization of a copper(II) complex with a structure analogous to this compound, showing strong binding affinity to calf-thymus DNA, highlighting its potential in molecular biology and pharmacology (Hema et al., 2018).
Reaction with C-Nucleophiles
In chemical synthesis, compounds like this compound react with C-nucleophiles, which are important in organic synthesis. A study explored the reactions of a similar compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, with various organo-magnesium and -zinc compounds, indicating its reactivity and application in synthetic chemistry (Gorbunova et al., 1993).
Stereoselective Synthesis
The compound's ability to undergo stereoselective reactions is another critical application in scientific research. A study investigating the synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins utilized a similar compound, demonstrating its importance in the production of stereospecific molecules (Baraznenok et al., 1998).
Derivative Synthesis and Modification
Compounds analogous to this compound are used in the synthesis and modification of derivatives for various applications. For instance, a study on the addition reaction of propionaldehyde to hexafluoro-2-butyne under specific conditions led to the creation of multiple derivatives, showcasing the compound's versatility in chemical synthesis (Nishida et al., 1991).
Isomerization and Structural Studies
The study of isomerization and structural properties of similar compounds has significant implications in understanding chemical reactions and molecular dynamics. Research into the configurations and rearrangement of compounds analogous to this compound provides insights into stereochemistry and molecular behavior (Fujiwara et al., 2000).
特性
IUPAC Name |
(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOBNNCHGLNGA-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153532-01-5 |
Source


|
| Record name | trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4](/img/no-structure.png)
![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)



![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)
